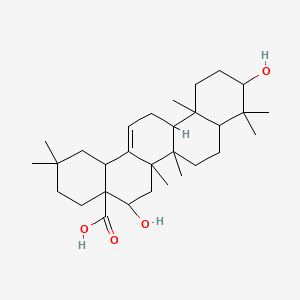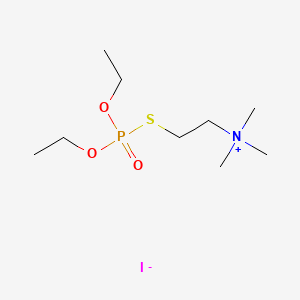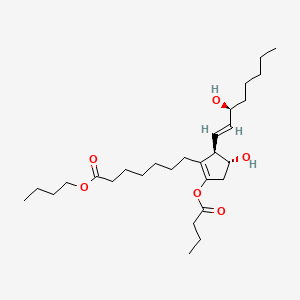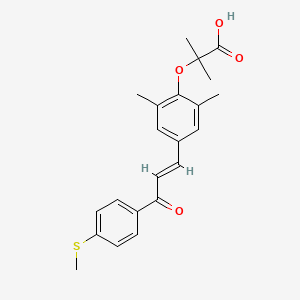
依拉布林诺
描述
依拉布林是一种双重过氧化物酶体增殖物激活受体 (PPAR) α 和 δ 激动剂。它主要用于治疗原发性胆汁性胆管炎,这是一种罕见的自身免疫性肝病。 依拉布林已显示出在改善胰岛素敏感性、葡萄糖稳态和脂质代谢方面具有希望 .
科学研究应用
依拉布林具有广泛的科学研究应用,包括:
化学: 用作模型化合物,研究 PPAR 激动剂对各种生化途径的影响。
生物学: 研究其对细胞代谢和基因表达的影响。
医学: 用于原发性胆汁性胆管炎、2 型糖尿病、血脂异常和非酒精性脂肪性肝炎 (NASH) 的临床试验。
作用机制
依拉布林通过激活 PPAR α 和 δ 受体发挥作用。这些受体在调节脂质和葡萄糖代谢、炎症和胆汁酸合成中起着至关重要的作用。激活后,依拉布林调节参与这些途径的基因的表达,从而改善代谢概况并减少炎症。 PPAR δ 的信号通路包括下调 CYP7A1,CYP7A1 是胆汁酸合成中的关键酶 .
准备方法
合成路线和反应条件
依拉布林通过多步化学过程合成。关键步骤包括核心结构的形成,然后进行官能团修饰以获得所需的药理特性。合成路线通常包括:
核心结构的形成: 依拉布林的核心结构通过一系列缩合和环化反应形成。
官能团修饰: 各种官能团被引入核心结构以增强其活性并选择性
工业生产方法
依拉布林的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程在受控环境中进行,以保持一致性和质量。 最终产品随后经过严格的质量控制测试,以确保其符合要求的标准 .
化学反应分析
反应类型
依拉布林经历了几种类型的化学反应,包括:
氧化: 依拉布林可以被氧化形成各种代谢物。
还原: 还原反应可以修饰依拉布林上的官能团,从而改变其活性。
取代: 取代反应可以将新的官能团引入分子中,增强其药理特性。
常用的试剂和条件
用于依拉布林合成和修饰的常用试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
催化剂: 如钯碳和氧化铂。
形成的主要产物
相似化合物的比较
依拉布林在双重激活 PPAR α 和 δ 受体方面是独一无二的。类似的化合物包括:
吡格列酮: 一种用于治疗 2 型糖尿病的 PPAR γ 激动剂。
非诺贝特: 一种用于治疗高脂血症的 PPAR α 激动剂。
塞拉德帕: 另一种正在研究用于治疗原发性胆汁性胆管炎的 PPAR δ 激动剂。
与这些化合物相比,依拉布林由于其双重受体激活,提供了更广泛的影响范围,使其成为治疗各种代谢和自身免疫性疾病的有希望的候选药物 .
属性
IUPAC Name |
2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFKFHDSCQHOL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045330 | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |
| Record name | Elafibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923978-27-2, 824932-88-9 | |
| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elafibranor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAFIBRANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Elafibranor?
A1: Elafibranor is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].
Q2: How does Elafibranor exert its therapeutic effects?
A2: By activating PPARα and PPARδ, Elafibranor regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].
Q3: What are the downstream effects of PPARα and PPARδ activation by Elafibranor?
A3: Elafibranor's activation of PPARα and PPARδ leads to:
- Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].
- Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].
- Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].
- Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].
Q4: What is the molecular formula and weight of Elafibranor?
A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of Elafibranor.
Q5: Is there any spectroscopic data available for Elafibranor?
A5: The provided research papers do not contain information regarding the spectroscopic characteristics of Elafibranor.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Elafibranor?
A6: While specific ADME details are limited in the provided papers, Elafibranor is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. Elafibranor demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].
Q7: What is the in vivo efficacy of Elafibranor in preclinical models of NASH?
A7: Elafibranor consistently demonstrated efficacy in various preclinical NASH models, including:
- Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].
- Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].
- High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].
Q8: Has Elafibranor shown efficacy in clinical trials for NASH?
A8: Elafibranor has been evaluated in clinical trials for NASH [, , , , , , , ]:
- Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].
Q9: Are there any in vitro studies supporting Elafibranor’s mechanism of action?
A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that Elafibranor:
- Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].
- Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].
- Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].
Q10: What is the safety profile of Elafibranor?
A10: Elafibranor has generally been well-tolerated in clinical trials [, , , , ].
- Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].
- Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].
- No significant weight gain or cardiac events were reported [].
Q11: Has Elafibranor been investigated for other indications besides NASH?
A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].
Q12: Are there any ongoing research efforts to develop Elafibranor further?
A12: Research continues to optimize Elafibranor’s therapeutic potential [, , ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
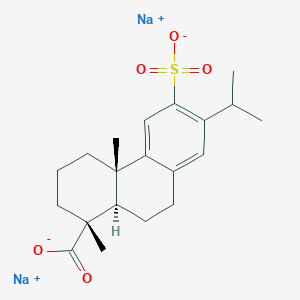

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)



